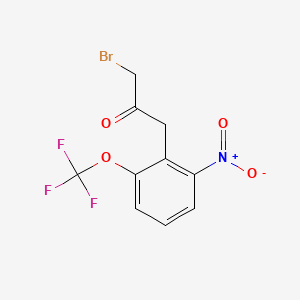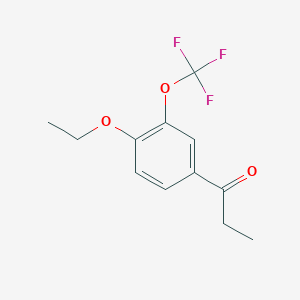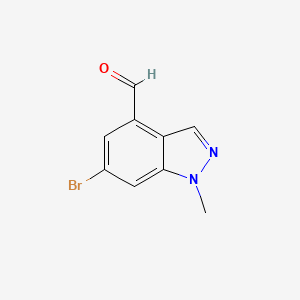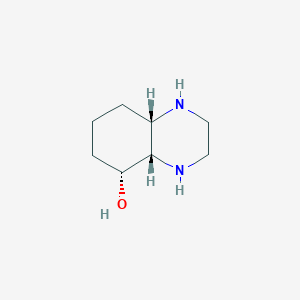
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that contains both a pyrimidine ring and a phenyl ring substituted with three chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the condensation of 2,3,4-trichlorobenzaldehyde with a suitable pyrimidine derivative. One common method involves the reaction of 2,3,4-trichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide, followed by oxidation to form the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The compound’s binding to the active site of the enzyme can inhibit its activity, leading to antiproliferative effects on cancer cells . Additionally, the compound may interact with other molecular pathways involved in inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-4-acetic acid
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H7Cl3N2O2 |
|---|---|
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2-[2-(2,3,4-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-8-2-1-7(10(14)11(8)15)12-16-4-6(5-17-12)3-9(18)19/h1-2,4-5H,3H2,(H,18,19) |
Clé InChI |
JIUNLYMLYWSALQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=NC=C(C=N2)CC(=O)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



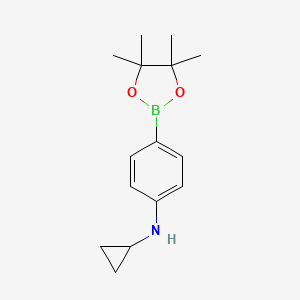


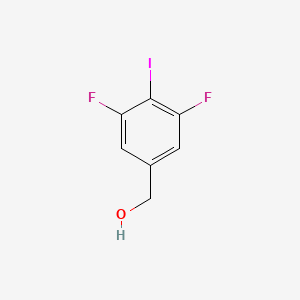
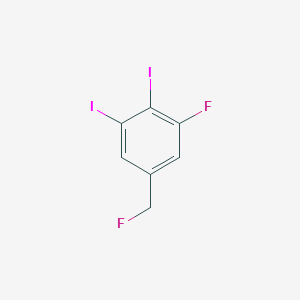
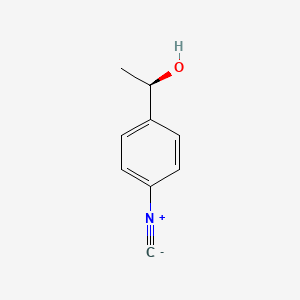
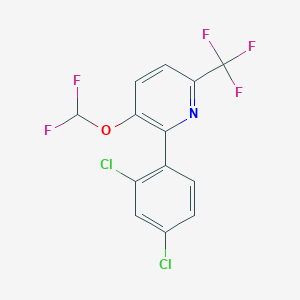
![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)

